

The Solubility of Carbonyl Sulfide in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbonyl sulfide

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Introduction

Carbonyl sulfide (COS) is the most abundant sulfur-containing compound in the Earth's atmosphere and plays a significant role in the global sulfur cycle.[1] Beyond its environmental relevance, COS has garnered increasing interest in the fields of biology and medicine. It is recognized as a metabolic byproduct and a potential biomarker for certain diseases.[1] Furthermore, COS serves as a precursor to hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological functions, through enzymatic hydrolysis by carbonic anhydrase.[1][2] This role has positioned COS as a key molecule in the development of H₂S-releasing drugs. A thorough understanding of the solubility of COS in aqueous solutions is paramount for research in these areas, as it governs its bioavailability, reactivity, and transport in biological systems.

This technical guide provides a comprehensive overview of the solubility of **carbonyl sulfide** in aqueous solutions, summarizing key quantitative data, detailing experimental methodologies for its determination, and visualizing relevant biochemical pathways.

Quantitative Solubility Data

The solubility of **carbonyl sulfide** in aqueous solutions is influenced by several factors, most notably temperature, pressure, and the presence of solutes (ionic strength). The following tables summarize the available quantitative data.

Solubility in Pure Water

The solubility of COS in pure water decreases with increasing temperature. This relationship is commonly expressed using Henry's Law, which states that the amount of dissolved gas in a liquid is directly proportional to its partial pressure above the liquid.

Table 1: Solubility of **Carbonyl Sulfide** in Pure Water at Various Temperatures

Temperature (°C)	Solubility (mg/L)	Conditions	Reference
0	3760	1 atm	[2]
12.5	-	0.80 mL/mL at 1 atm	[1]
20	-	56.1 mL/100mL	[3]
25	1220	-	[1]
25	1250	-	[2]
30	-	40.3 mL/100mL	[3]

Table 2: Henry's Law Constants for **Carbonyl Sulfide** in Water

The Henry's Law constant (

k_H kH

) can be expressed in various units. The following table provides values from the NIST Chemistry WebBook, primarily in mol/(kg·bar). The temperature dependence is given by the term $d(\ln(k_H))$

k_H kH

$d(\ln(k_H))/d(1/T)$ in Kelvin.

k_H° KH° (mol/(kg·bar)) at 298.15 K	$d(\ln(k_H \text{ KH})/d(1/T) \text{ (K)}$	Method	Reference
0.022	2100	Measured	[4]
0.019	-	QSPR	[4]
0.021	3000	-	[4]
0.021	3300	-	[4]
0.033 (at 286.5 K)	-	-	[4]

Effect of Ionic Strength (Salinity)

The presence of dissolved salts in an aqueous solution generally decreases the solubility of gases, a phenomenon known as the "salting-out" effect. This is particularly relevant for biological systems and environmental waters.

Table 3: Henry's Law Constant for **Carbonyl Sulfide** in Seawater

k_H° KH° (mol/(kg·bar))	$d(\ln(k_H \text{ KH})/d(1/T) \text{ (K)}$	Comment	Reference
0.015	3600	Value for seawater	[4]

The effect of ionic strength on gas solubility can be quantified using the Setschenow equation. However, specific Setschenow constants for **carbonyl sulfide** in various salt solutions are not readily available in the reviewed literature. The value for seawater indicates a lower solubility compared to pure water.

Effect of pH

The physical solubility of **carbonyl sulfide** is not directly dependent on pH in the way an acidic or basic compound would be. However, the stability of COS in aqueous solution is highly pH-dependent. COS is relatively stable in acidic solutions but undergoes base-mediated hydrolysis to hydrogen sulfide (H_2S) and carbon dioxide (CO_2).^[1] This hydrolysis reaction effectively reduces the concentration of dissolved COS in neutral to alkaline solutions. Therefore, when considering the "effective solubility" or persistence of COS in a buffered aqueous environment, pH is a critical factor. The rate of hydrolysis increases with pH.^[1]

Experimental Protocols

The determination of **carbonyl sulfide** solubility in aqueous solutions requires precise and controlled experimental procedures. Two common methods are the volumetric method and gas chromatography.

Volumetric Method for Gas Solubility Determination

This method is based on measuring the volume of gas that dissolves in a known volume of liquid at a constant temperature and pressure.

Principle: A known volume of degassed liquid is brought into contact with a known volume of the gas in a sealed, thermostated vessel. The system is allowed to reach equilibrium, and the change in the gas volume is measured to determine the amount of dissolved gas.^[4]

Apparatus:

- **Equilibrium Vessel:** A thermostated vessel of a known volume where the gas and liquid are brought into contact.
- **Gas Burette:** A calibrated piston-cylinder arrangement to accurately measure the volume of the gas.
- **Pressure Transducer:** To monitor the pressure within the system.
- **Thermostat Bath:** To maintain a constant temperature.
- **Magnetic Stirrer:** To ensure efficient mixing and rapid attainment of equilibrium.

Procedure:

- **Degassing the Solvent:** The aqueous solution is placed in the equilibrium vessel and thoroughly degassed to remove any dissolved air. This can be achieved by repeated freeze-pump-thaw cycles or by vacuum application while stirring.[5]
- **Introduction of Gas:** A known volume of **carbonyl sulfide** gas is introduced into the equilibrium vessel containing the degassed solvent from the gas burette.
- **Equilibration:** The mixture is stirred at a constant temperature until the pressure within the vessel remains constant, indicating that equilibrium has been reached.
- **Measurement:** The final volume of the gas phase is recorded from the gas burette. The difference between the initial and final gas volumes, after accounting for the vapor pressure of the solvent, gives the volume of gas dissolved in the liquid.
- **Calculation:** The solubility is then calculated based on the volume of dissolved gas, the volume of the liquid, and the temperature and pressure of the experiment.

Gas Chromatography with Flame Photometric Detection (GC-FPD) for COS Quantification

This method is used to determine the concentration of **carbonyl sulfide** in the headspace above an aqueous solution at equilibrium, from which the solubility can be calculated using Henry's Law.

Principle: A sample of the headspace gas is injected into a gas chromatograph, which separates the different components of the gas mixture. A flame photometric detector (FPD) is used for the specific and sensitive detection of sulfur-containing compounds like COS.[6][7]

Apparatus:

- **Gas Chromatograph (GC):** Equipped with a suitable column for the separation of sulfur gases.
- **Flame Photometric Detector (FPD):** A detector that is highly sensitive to sulfur compounds.
- **Gas-tight Syringe:** For sampling the headspace gas.

- **Thermostated Equilibration Vessel:** To hold the aqueous solution and COS gas at a constant temperature.

Procedure:

- **Equilibration:** A known volume of the aqueous solution is placed in the equilibration vessel. A known amount of **carbonyl sulfide** is then introduced into the vessel, which is then sealed and maintained at a constant temperature with stirring until equilibrium is reached.
- **Headspace Sampling:** A gas-tight syringe is used to withdraw a known volume of the gas from the headspace above the liquid.
- **Injection and Separation:** The gas sample is injected into the GC. The COS is separated from other gases on the chromatographic column.
- **Detection:** As the COS elutes from the column, it enters the FPD, which generates a signal proportional to the amount of sulfur.
- **Quantification:** The concentration of COS in the headspace is determined by comparing the detector response to a calibration curve generated using standard gas mixtures of known COS concentrations.
- **Calculation of Solubility:** The solubility of COS in the aqueous solution is then calculated using the measured headspace concentration and the known partial pressure of COS, applying Henry's Law.

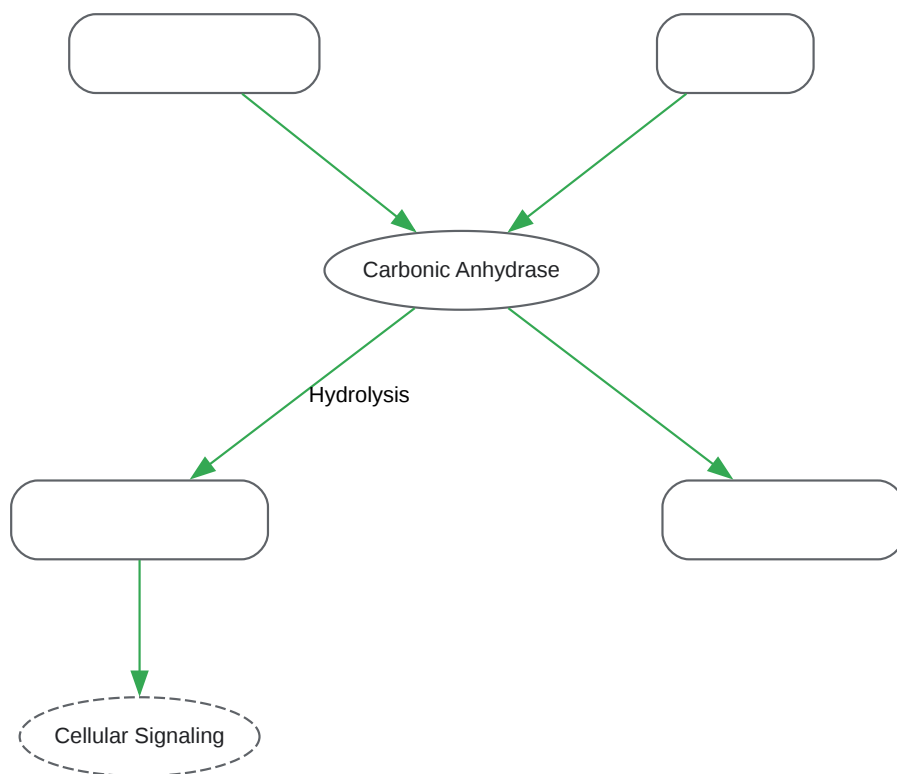
Signaling Pathways and Experimental Workflows

Carbonyl sulfide is involved in significant biological and prebiotic chemical pathways. The following diagrams, generated using the DOT language, illustrate two key examples.

Enzymatic Conversion of Carbonyl Sulfide to Hydrogen Sulfide

Carbonic anhydrase, a ubiquitous enzyme, efficiently catalyzes the hydrolysis of **carbonyl sulfide** to produce hydrogen sulfide and carbon dioxide. This pathway is a primary source of

endogenous H_2S from COS and is central to the mechanism of action for COS-based H_2S donor drugs.[1]

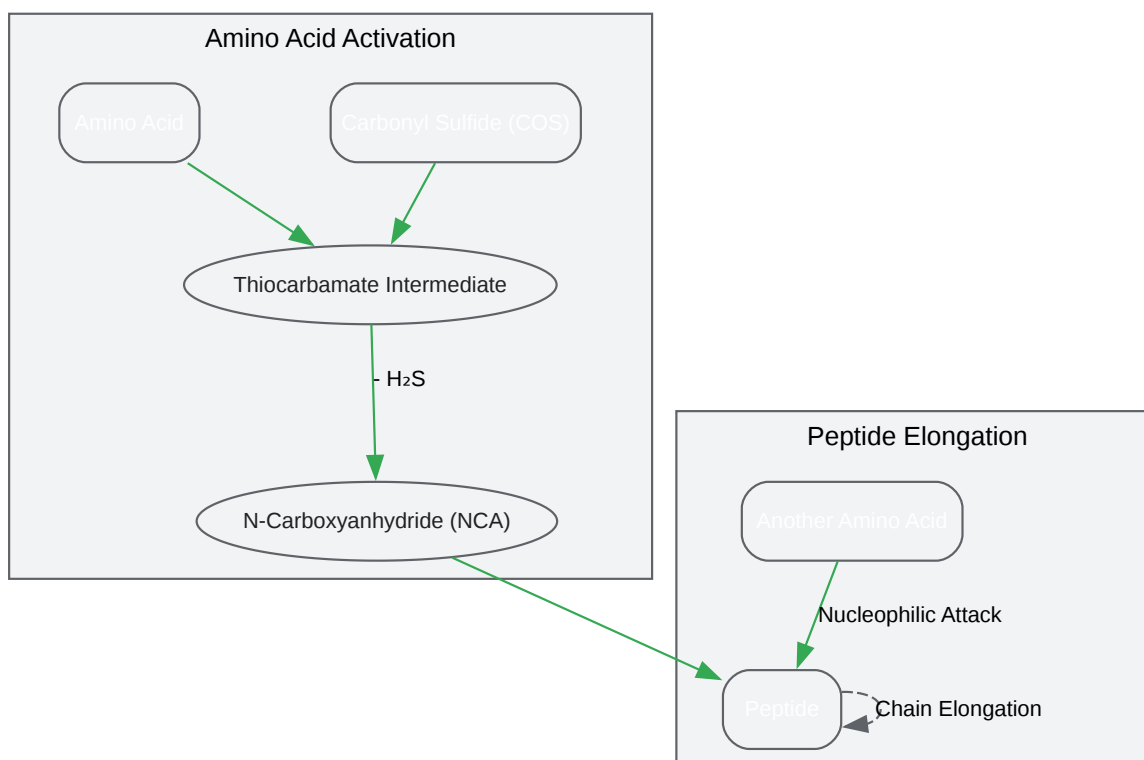


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Caption: Enzymatic hydrolysis of COS by Carbonic Anhydrase.

Carbonyl Sulfide in Prebiotic Peptide Formation

Carbonyl sulfide is proposed to have played a crucial role in the prebiotic synthesis of peptides from amino acids. This process involves the formation of an N-carboxyanhydride intermediate.[1]



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Caption: COS-mediated prebiotic peptide synthesis.

Conclusion

The solubility of **carbonyl sulfide** in aqueous solutions is a fundamental parameter that underpins its role in environmental, biological, and pharmaceutical sciences. This guide has provided a consolidated source of quantitative solubility data, outlined key experimental methodologies for its determination, and illustrated its involvement in important biochemical pathways. While the effects of temperature on COS solubility are well-characterized, further research is warranted to systematically quantify the influence of pH and ionic strength. The protocols and data presented herein serve as a valuable resource for researchers and professionals working with this versatile and significant molecule.

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- To cite this document: BenchChem. [The Solubility of Carbonyl Sulfide in Aqueous Solutions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216135#carbonyl-sulfide-solubility-in-aqueous-solutions]

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